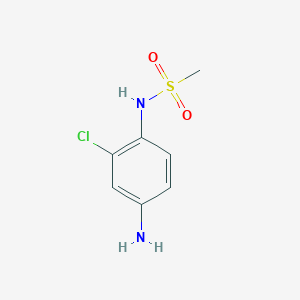

N-(4-amino-2-chlorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-amino-2-chlorophenyl)methanesulfonamide: is a chemical compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-amino-2-chlorophenyl)methanesulfonamide typically involves the reaction of 4-amino-2-chlorobenzenesulfonyl chloride with methanesulfonamide under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform , with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: N-(4-amino-2-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like or in acidic conditions.

Reduction: Reagents such as or .

Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl, alkoxy, or amino-substituted derivatives.

Aplicaciones Científicas De Investigación

N-(4-amino-2-chlorophenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Mecanismo De Acción

The mechanism of action of N-(4-amino-2-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation . This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparación Con Compuestos Similares

- N-(4-chlorophenyl)methanesulfonamide

- N-(4-amino-3-chlorophenyl)methanesulfonamide

- N-(4-amino-2-bromophenyl)methanesulfonamide

Comparison: N-(4-amino-2-chlorophenyl)methanesulfonamide is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring, which imparts distinct chemical and biological properties. Compared to N-(4-chlorophenyl)methanesulfonamide, the amino group in this compound enhances its reactivity and potential for forming hydrogen bonds . The presence of a chlorine atom differentiates it from N-(4-amino-2-bromophenyl)methanesulfonamide, affecting its reactivity and interaction with biological targets .

Actividad Biológica

N-(4-amino-2-chlorophenyl)methanesulfonamide, a sulfonamide derivative, has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, primarily through its interactions with specific molecular targets, making it a candidate for further research in various therapeutic areas.

- Chemical Formula : C7H9ClN2O2S

- Molecular Weight : Approximately 208.68 g/mol

The presence of the amino and chloro groups on the phenyl ring contributes to its biological activity by enabling hydrogen bonding and other interactions with biological macromolecules.

This compound functions primarily as an enzyme inhibitor . The mechanism involves binding to specific active sites on enzymes, thus blocking substrate access and inhibiting enzymatic activity. This characteristic is particularly relevant in the development of antimicrobial agents.

Biological Activity Overview

- Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit significant antiviral properties, particularly against human adenoviruses (HAdV). Some analogues showed selectivity indexes greater than 100 and sub-micromolar potency against HAdV, suggesting potential as antiviral agents .

- Antimicrobial Properties : The compound has demonstrated efficacy as an antimicrobial agent. Its mechanism likely involves disrupting bacterial enzyme functions, which is critical for bacterial survival and proliferation .

- Cytotoxicity : In vitro studies have revealed cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range. For example, certain derivatives have shown promising results in inhibiting leukemia cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antiviral and anticancer | Variable (micromolar range) |

| N-(4-amino-2-fluorophenyl)methanesulfonamide | Antimicrobial | Not specified |

| N-(4-amino-3-chlorophenyl)methanesulfonamide | Enzyme inhibitor | Not specified |

Case Studies and Research Findings

- Antiviral Efficacy : A study highlighted that specific derivatives of this compound exhibited improved anti-HAdV activity with low cytotoxicity levels compared to traditional antiviral agents like niclosamide . The most effective derivative showed an IC50 of 0.27 µM against HAdV.

- Enzyme Inhibition : Research into enzyme inhibition revealed that the compound effectively inhibited key enzymes involved in bacterial metabolism, showcasing its potential as a new class of antibiotics .

- Cytotoxicity Profiles : In a comparative analysis against various cancer cell lines, certain derivatives demonstrated significant cytotoxicity while sparing normal cells, suggesting a favorable therapeutic index for potential cancer treatments .

Propiedades

IUPAC Name |

N-(4-amino-2-chlorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c1-13(11,12)10-7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJMGYQKFKWAFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.